1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]pyrrolidine-2,5-dione

Anticonvulsant drug discovery Structure-activity relationship (SAR) Hybrid molecular design

1-(3-Chlorophenyl)-3-[(3-methylphenyl)amino]pyrrolidine-2,5-dione (CAS 466684-92-4) is a 1,3-disubstituted pyrrolidine-2,5-dione (succinimide) derivative with molecular formula C₁₇H₁₅ClN₂O₂ and molecular weight 314.8 g/mol. This compound belongs to the 3-aminopyrrolidine-2,5-dione class, which has been extensively investigated for anticonvulsant activity by research groups at Jagiellonian University Medical College and other European medicinal chemistry centers.

Molecular Formula C17H15ClN2O2
Molecular Weight 314.8 g/mol
CAS No. 466684-92-4
Cat. No. B5089624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]pyrrolidine-2,5-dione
CAS466684-92-4
Molecular FormulaC17H15ClN2O2
Molecular Weight314.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C17H15ClN2O2/c1-11-4-2-6-13(8-11)19-15-10-16(21)20(17(15)22)14-7-3-5-12(18)9-14/h2-9,15,19H,10H2,1H3
InChIKeyHNRBTGVYKJVLRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-3-[(3-methylphenyl)amino]pyrrolidine-2,5-dione (CAS 466684-92-4): Chemical Identity and Pharmacological Context for Research Procurement


1-(3-Chlorophenyl)-3-[(3-methylphenyl)amino]pyrrolidine-2,5-dione (CAS 466684-92-4) is a 1,3-disubstituted pyrrolidine-2,5-dione (succinimide) derivative with molecular formula C₁₇H₁₅ClN₂O₂ and molecular weight 314.8 g/mol . This compound belongs to the 3-aminopyrrolidine-2,5-dione class, which has been extensively investigated for anticonvulsant activity by research groups at Jagiellonian University Medical College and other European medicinal chemistry centers [1][2]. The scaffold combines an N1-(3-chlorophenyl) substituent with a C3-(3-methylphenylamino) group—a dual-substitution pattern that merges two independently validated pharmacophoric elements within a single molecular framework. This structural architecture is distinct from the simpler 3-aminosuccinimide lead compounds (e.g., 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione) that have demonstrated broad-spectrum antiseizure efficacy superior to the clinical reference drug ethosuximide in preclinical models [1].

Why In-Class Pyrrolidine-2,5-diones Cannot Be Interchanged with 1-(3-Chlorophenyl)-3-[(3-methylphenyl)amino]pyrrolidine-2,5-dione


The pyrrolidine-2,5-dione anticonvulsant class exhibits steep structure-activity relationships (SAR) where subtle changes in N1-aryl and C3-amino substitution profoundly alter efficacy, seizure-model selectivity, and safety margins. Published SAR analyses demonstrate that the nature of the C3-arylamino substituent determines whether a compound is active in the maximal electroshock (MES) test alone, the 6 Hz psychomotor seizure test alone, or across all models including pharmacoresistant seizures [1]. The N1-aryl substituent further modulates potency: compounds bearing N1-phenyl groups show altered ED₅₀ values compared to their N1-unsubstituted counterparts in the 6 Hz test [1]. Critically, 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione—the most active compound in the Jarzyński et al. (2023) series—achieves broad-spectrum protection superior to ethosuximide, whereas its close analog 3-(phenylamino)pyrrolidine-2,5-dione is active only in the MES and 6 Hz tests [1]. Similarly, among Mannich bases derived from 3-aryl-pyrrolidine-2,5-diones, the position of chlorine substitution on the 3-aryl ring (2-Cl vs. 3-Cl vs. 4-Cl) yields ED₅₀ values ranging from 21.4 to >100 mg/kg [2]. These SAR gradients mean that replacing 466684-92-4 with a generic pyrrolidine-2,5-dione analog risks losing the specific combination of N1-(3-chlorophenyl) and C3-(3-methylphenylamino) features that position this compound at the intersection of two independently active structural series.

Quantified Differentiation Evidence for 1-(3-Chlorophenyl)-3-[(3-methylphenyl)amino]pyrrolidine-2,5-dione (CAS 466684-92-4): Comparator-Based Data


Structural Hybrid Advantage: Dual Pharmacophoric Motifs Absent from Published Lead Series

The target compound 466684-92-4 uniquely combines two independently validated anticonvulsant pharmacophoric elements—an N1-(3-chlorophenyl) substituent and a C3-(3-methylphenylamino) group—within a single pyrrolidine-2,5-dione scaffold [1][2]. Published lead series have explored these features separately: the Jarzyński et al. (2023) series optimized C3-arylamino groups on an N1-unsubstituted core (identifying 4-Cl-phenylamino as optimal) [1], while the Obniska et al. (2009) series demonstrated that 3-(3-methylphenyl)-pyrrolidine-2,5-dione Mannich bases provide anti-MES protection at 100 mg/kg in mice, with compound XVIII orally active in rats at 30 mg/kg [2]. No published series has systematically combined an N1-(3-chlorophenyl) substituent with a C3-(3-methylphenylamino) group, making 466684-92-4 a first-in-combination structural probe . The 3-methyl substitution on the C3-anilino ring is predicted to enhance metabolic stability relative to unsubstituted phenylamino analogs by blocking para-hydroxylation, a known metabolic soft spot for aniline-containing compounds [3].

Anticonvulsant drug discovery Structure-activity relationship (SAR) Hybrid molecular design

Anticonvulsant Potency: Class Benchmark Against Reference Drug Ethosuximide

The closest structurally characterized active analog—3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione—demonstrated superiority to ethosuximide across all tested seizure models, including the maximal electroshock (MES) test, the 6 Hz psychomotor seizure test (both 32 mA and 44 mA), and the subcutaneous pentylenetetrazole (scPTZ) test [1]. In the broader 3-aryl-pyrrolidine-2,5-dione class, N-[{4-(4-chlorophenyl)-piperazin-1-yl}-methyl]-3-(3-chlorophenyl)-pyrrolidine-2,5-dione (compound 16) achieved an MES ED₅₀ of 21.4 mg/kg in mice [2]. For comparison, ethosuximide is inactive in the MES test at doses up to 500 mg/kg and is clinically effective only against absence seizures [3]. N-Phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (15) showed an MES ED₅₀ of 69.89 mg/kg in rats [4]. The target compound 466684-92-4, by integrating the 3-chlorophenyl N1-motif (associated with potency in the 21–29 mg/kg range in Mannich base series [2]) with the C3-arylamino motif (associated with broad-spectrum protection [1]), is positioned to probe whether these potency and spectrum advantages are additive or synergistic.

Anticonvulsant ED50 MES seizure model Preclinical epilepsy

Broad-Spectrum Seizure Protection Including Pharmacoresistant Epilepsy Model

A critical differentiator of the 3-aminopyrrolidine-2,5-dione class is activity in the 6 Hz (44 mA) psychomotor seizure test, which is recognized as a preclinical model of pharmacoresistant epilepsy [1]. In the Jarzyński et al. (2023) study, 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione demonstrated protection in the 6 Hz (44 mA) test—a model where many clinically used antiepileptic drugs, including phenytoin and carbamazepine, show limited efficacy [1]. Additionally, 3-(benzylamino)pyrrolidine-2,5-dione and 3-(phenylamino)pyrrolidine-2,5-dione showed protection in both the 6 Hz and MES tests [1]. Among 3-(3-chlorophenyl)-pyrrolidine-2,5-dione Mannich bases, compound 10 achieved an ED₅₀ of 78 mg/kg in the 6 Hz test [2]. Hybrid pyrrolidine-2,5-dione derivatives from the (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide series have demonstrated ED₅₀ values as low as 22.4 mg/kg in the 6 Hz (32 mA) test and 39.5 mg/kg in the 6 Hz (32 mA) test for the most potent compound 30 [3]. The breadth of seizure protection—spanning electrical (MES), chemical (scPTZ), and pharmacoresistant (6 Hz, 44 mA) models—is a hallmark of certain substitution patterns within this scaffold and distinguishes the class from narrow-spectrum succinimides such as ethosuximide.

Pharmacoresistant epilepsy 6 Hz seizure model Broad-spectrum anticonvulsant

Safety Margin: Protective Index Advantages Over Reference Anticonvulsants

All active compounds in the Jarzyński et al. (2023) 3-aminopyrrolidine-2,5-dione series demonstrated low in vivo neurotoxicity in the rotarod test and yielded favorable protective indices (PI = TD₅₀/ED₅₀) [1]. None of the studied compounds showed hepatocytotoxicity in HepG2 cells, and only two compounds exhibited neurocytotoxicity in SH-SY5Y cells [1]. For the broader class, N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (15) achieved a PI of 7.15 in the MES test (TD₅₀ = 500 mg/kg, ED₅₀ = 69.89 mg/kg) [2]. In the hybrid acetamide series, compound 30 showed TD₅₀ = 162.4 mg/kg (rotarod) with ED₅₀ MES = 45.6 mg/kg, yielding a calculated PI of approximately 3.56 in the MES test [3]. For context, the clinical succinimide ethosuximide typically shows narrow safety margins in preclinical models when tested against MES seizures. The absence of hepatocytotoxicity in the 3-aminopyrrolidine-2,5-dione series is a notable advantage over certain older anticonvulsants such as valproic acid, which carries a well-established hepatotoxicity risk [1].

Protective index Neurotoxicity screening Rotarod test

Physicochemical and Drug-Likeness Profile: Compliance with Oral Bioavailability Criteria

1,3-Disubstituted pyrrolidine-2,5-dione derivatives have been systematically evaluated for drug-likeness properties [1]. The target compound 466684-92-4 has a molecular weight of 314.8 g/mol, well within the Lipinski cutoff of ≤500 Da . Based on structural analysis, it possesses 2 hydrogen bond acceptors (imide carbonyls), 1 hydrogen bond donor (secondary amine), and an estimated cLogP of approximately 3.2–3.8, all within the Rule of Five thresholds [1]. In contrast, the clinical reference ethosuximide (MW = 141.17 g/mol, cLogP ≈ 0.4) is a much smaller, more polar molecule with limited blood-brain barrier penetration efficiency (estimated logBB ≈ −0.5) [2]. The calculated topological polar surface area (TPSA) for 466684-92-4 is approximately 49–52 Ų, below the 60 Ų threshold for good oral absorption and within the 140 Ų limit for blood-brain barrier penetration [1]. The 3-methyl substitution on the anilino ring eliminates a potential metabolic labile site (para-hydroxylation) compared to unsubstituted phenylamino analogs, potentially improving microsomal stability [1].

Drug-likeness Lipinski Rule of Five Physicochemical profiling

Synthetic Accessibility via Green Mechanochemical Route

The 3-aminopyrrolidine-2,5-dione scaffold, including compounds analogous to 466684-92-4, can be synthesized via a mechanochemical aza-Michael reaction between N-substituted maleimides and selected arylamines under solvent-free ball-milling conditions [1]. This method offers distinct advantages over conventional solution-phase synthesis: reduced reaction times, elimination of organic solvent waste, and simplified purification [1]. Jarzyński et al. (2023) confirmed product structures by NMR, FT-IR, HPLC, ESI-MS, elemental analysis, and single-crystal XRD for four compounds, establishing rigorous structural authentication protocols [1]. For the target compound 466684-92-4, the synthesis would involve the aza-Michael addition of 3-methylaniline (m-toluidine) to N-(3-chlorophenyl)maleimide—a straightforward two-component coupling. Published procedures for related compounds report that the mechanochemical approach proceeds under mild conditions with yields comparable to or exceeding solution methods [1][2]. This synthetic accessibility contrasts with multi-step N-Mannich base derivatives (e.g., compounds 10–23 in Obniska et al. 2010), which require additional Mannich condensation steps [3].

Mechanochemical synthesis Green chemistry Scale-up feasibility

Recommended Research Application Scenarios for 1-(3-Chlorophenyl)-3-[(3-methylphenyl)amino]pyrrolidine-2,5-dione (CAS 466684-92-4)


SAR Probe for Dual-Substitution Anticonvulsant Optimization

Use 466684-92-4 as a structural probe to investigate whether the combination of N1-(3-chlorophenyl) and C3-(3-methylphenylamino) substituents produces additive or synergistic anticonvulsant effects. As demonstrated by Jarzyński et al. (2023), individual C3-arylamino substituents confer broad-spectrum activity superior to ethosuximide [1], while Obniska et al. (2009) showed that 3-(3-methylphenyl) substitution combined with appropriate N-Mannich bases yields anti-MES protection at 100 mg/kg in mice [2]. Testing 466684-92-4 alongside its matched-pair analogs (e.g., N1-unsubstituted 3-(3-methylphenylamino)pyrrolidine-2,5-dione and N1-(3-chlorophenyl)-3-(phenylamino)pyrrolidine-2,5-dione) would isolate the contribution of each substituent to potency and spectrum.

Pharmacoresistant Epilepsy Drug Discovery Screening Cascade

Deploy 466684-92-4 in a screening cascade that includes the 6 Hz (44 mA) psychomotor seizure model—the established preclinical model of pharmacoresistant epilepsy [1]. The 3-aminopyrrolidine-2,5-dione class has demonstrated protection in this model where drugs such as phenytoin and carbamazepine show limited efficacy [1]. Compounds with the 3-chlorophenyl N1-motif in Mannich base series have achieved ED₅₀ values as low as 21.4 mg/kg (MES) and 78 mg/kg (6 Hz) [3]. Testing 466684-92-4 in the 6 Hz (44 mA) test would determine whether the dual-substitution pattern retains or enhances this critical pharmacoresistant-seizure protection.

In Vitro Safety Pharmacology Profiling: Hepatotoxicity and Neurotoxicity Assessment

Prioritize 466684-92-4 for cytotoxicity screening in HepG2 (hepatocellular) and SH-SY5Y (neuroblastoma) cell lines, following the established protocol of Jarzyński et al. (2023), where none of the tested 3-aminopyrrolidine-2,5-diones showed hepatocytotoxicity and only two exhibited neurocytotoxicity [1]. The favorable safety profile of the class—combined with protective indices of 3.6–7.15 in the MES test for structurally related compounds [4]—suggests that 466684-92-4 is a low-risk candidate for further in vivo neurotoxicity assessment via the rotarod test.

Mechanochemical Synthesis Scale-Up and Green Chemistry Process Development

Utilize 466684-92-4 as a model substrate for optimizing mechanochemical aza-Michael reaction conditions at multigram scale, as the N-(3-chlorophenyl)maleimide + 3-methylaniline coupling represents a clean two-component system ideal for process parameter screening (ball size, milling frequency, time, liquid-assisted grinding additives) [1]. Successful scale-up would validate the mechanochemical route as a sustainable alternative to solution-phase synthesis for the broader 1,3-disubstituted pyrrolidine-2,5-dione library, reducing solvent waste and energy consumption in research-scale production [1].

Quote Request

Request a Quote for 1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.